![molecular formula C9H7N3O4S B1348724 [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 19951-24-7](/img/structure/B1348724.png)

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

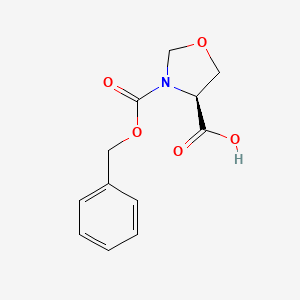

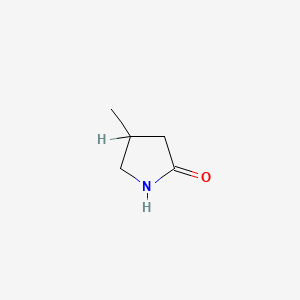

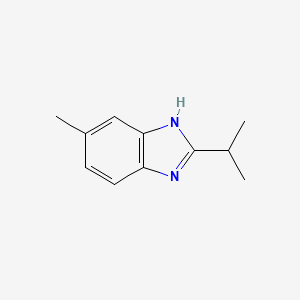

“[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is a compound that contains a benzimidazole scaffold . Benzimidazole is an important heterocyclic pharmacophore, which is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . This compound is a derivative of benzimidazole and has a molecular formula of C9H7N3O4S .

Molecular Structure Analysis

The molecular structure of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is characterized by a benzimidazole ring fused with a five-membered imidazole ring . The benzimidazole nucleus is an isostructural pharmacophore of naturally occurring active biomolecules . The structure–activity relationship (SAR) analyses of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .

Wissenschaftliche Forschungsanwendungen

Cyclization and Isomer Identification

Cyclization of [(5-substituted-2-benzimidazolyl)thio] acetic acid leads to the formation of thiazolo[3,2-a]benzimidazol-3(2H)-ones. This process, when carried out in Dowtherm A or Ac2O/pyridine, results in the formation of two possible isomers in a nearly 1:1 ratio. This method is particularly effective for the cyclization of [(5-nitro-2-benzimidazolyl)thio] acetic acid, demonstrating its unique reactivity and the potential for synthesizing novel benzimidazole derivatives with significant structural diversity (Tanaka, Ino, & Murakami, 1981).

Quantum Mechanical Characterization

(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid serves as a precursor in the synthesis of acyl-thiosemicarbazides with potential biological activities. Through an oxidation reaction followed by conversion to the corresponding sulfonyl hydrazide, this compound facilitates the creation of new thiosemicarbazides. Spectral and quantum-chemical analyses of these derivatives highlight their potential tuberculostatic action, suggesting applications in the development of new therapeutic agents (Cheptea et al., 2022).

Anti-tubercular and Antimicrobial Activities

Derivatives of benzimidazole acetic acid, including those associated with (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, have been synthesized and investigated for their biological activities. These compounds have shown promising anti-tubercular activity compared to the standard drug streptomycin, as well as good antimicrobial activities. This indicates the potential of (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid derivatives in developing new antimicrobial and anti-tubercular agents (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Anti-inflammatory Evaluation

Benzimidazole-2-thione derivatives, including those derived from (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, exhibit significant anti-inflammatory activity. The synthesis of these compounds involves a series of reactions, culminating in the production of (5-Nitro-1H-benzimidazol-2-yl)thio]acetyl piperazine derivatives. Molecular docking studies against the cox-2 enzyme have shown important binding interactions, supporting the potential of these derivatives as anti-inflammatory agents (Ganji & Agrawal, 2020).

Zukünftige Richtungen

Benzimidazole derivatives have shown promising therapeutic potential and several are undergoing human trials . Future research could focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of structural information of receptors . Further studies could also explore the synthesis, characterization, and biological evaluation of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” and its derivatives.

Eigenschaften

IUPAC Name |

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTHPGGRKWIUEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351377 |

Source

|

| Record name | SBB039278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid | |

CAS RN |

19951-24-7 |

Source

|

| Record name | SBB039278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)